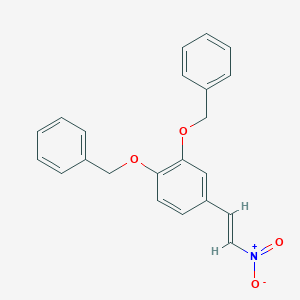
2,2-Dimethylchroman
Overview
Description
2,2-Dimethylchroman, also known as 2,2-Dimethylchromane, is a compound with the molecular formula C11H14O . It is used as a reagent in the identification of retinoic acid receptor antagonists .
Synthesis Analysis
The synthesis of 2,2-Dimethylchroman derivatives has been reported in various studies. For instance, one study reported the design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents . Another study reported the synthesis of novel 2,2-dimethylchroman analogs and their effect on the modulation of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 in human endothelial cells .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylchroman consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in the chromanone skeleton distinguishes it from chromone .
Chemical Reactions Analysis
The chemical reactions of 2,2-Dimethylchroman have been studied in various contexts. For example, one study reported the impact of various substituents at the 4- and 6-positions of 2,2-dimethylchromans on the capacity to inhibit insulin release or relax smooth muscle cells .
Physical And Chemical Properties Analysis
2,2-Dimethylchroman has a molecular weight of 162.23 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. Its topological polar surface area is 9.2 Ų .
Scientific Research Applications
- Chromanone Scaffold : 2,2-Dimethylchroman serves as a privileged scaffold in medicinal research. Derivatives of chroman-4-one exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
- NMR Signal Attribution : Researchers have studied the NMR signals of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives. Substituent effects were analyzed using the Hammett equation, revealing correlations for carbons para- to the substituent group. However, meta-substituted carbons showed different behavior .
- Botanical Fungicides : Novel 2,2-dimethyl-2H-chromene derivatives have been designed and synthesized as agricultural antifungal agents. These compounds hold potential for use in plant protection .
Medicinal Chemistry and Drug Development
NMR Spectroscopy and Substituent Effects
Agricultural Antifungal Agents
Mechanism of Action
Target of Action
2,2-Dimethylchroman, a complex natural and synthetic compound, exhibits various types of biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic . It has been found to have dual scavenging action on reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Mode of Action
The compound acts by inhibiting the lipid peroxidation reaction caused by peroxynitrite anions . It also prevents damage to skin cells caused by peroxynitrite anions and nitric oxide .
Biochemical Pathways
The 2,2-Dimethylchroman framework results from the prenylation reaction of phenol . This compound is associated with diverse biological activities . For instance, it has been found to exhibit good antidiabetic effect by inhibiting diacylglycerol acyltransferase (DGAT), protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase .
Pharmacokinetics
The compound’s synthesis involves an organocatalytic approach where tropylium tetrafluoroborate is used as an organic lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-Dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .
Result of Action
The action of 2,2-Dimethylchroman results in the inhibition of lipid peroxidation and prevention of skin cell damage . It also exhibits antidiabetic effects . Moreover, it has been found to exhibit antifungal activity against nine phytopathogenic fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylchroman. For instance, it has been found to inhibit the production of oxygen free radicals caused by ultraviolet A, thereby achieving anti-pollution and skin purification effects . Furthermore, it has been designed and synthesized as an environmentally friendly and effective antifungal agent .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIYLBEZOKYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152598 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman | |
CAS RN |
1198-96-5 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylchroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,2-Dimethylchroman has the molecular formula C11H14O and a molecular weight of 162.23 g/mol.
A: While specific spectroscopic data for the unsubstituted 2,2-Dimethylchroman is limited in the provided research, substituted derivatives have been extensively studied. For instance, research on 2,2-dimethylchroman-4-one derivatives using 1H and 13C NMR spectroscopy revealed that substituent effects correlate well with Hammett parameters for carbons para- to the substituent. []
ANone: Several synthetic routes to 2,2-Dimethylchromans exist:
- Acid-catalyzed condensation of phenols with isoprene: This method utilizes orthophosphoric acid as a catalyst and has been successful with phenols like resorcinol, quinol, pyrogallol, and phloroglucinol. [, , ]
- Cleavage of aryl prenyl ethers: This method employs a catalytic amount of Mo(CO)6 in refluxing toluene to yield 2,2-Dimethylchromans. []
- Bismuth(III) triflate-catalyzed prenylation: This approach involves reacting electron-rich aryl ethers and phenols with isoprene in the presence of catalytic Bi(OTf)3. []
- Cyclization of prenylated arenes: Iron-catalyzed Friedel-Crafts alkylation of activated arenes with isoprene, using FeCl3 and AgBF4, can lead to 2,2-Dimethylchromans. []
ANone: Yes, they serve as versatile intermediates in organic synthesis. Some key transformations include:
- Conversion to chromanones: 2,2-Dimethylchromans can be efficiently oxidized to chromanones using ceric ammonium nitrate (CAN). []
- Cleavage to o-isopentenylphenols: Boron trichloride (BCl3) can cleave 2,2-Dimethylchromans to yield chloroisopentyl phenols, which can be further dehydrochlorinated to isopentenylphenols. []
ANone: Significant research has explored the SAR of 2,2-Dimethylchroman derivatives, particularly focusing on KATP channel modulation and smooth muscle relaxation:
- 4,6-Disubstituted derivatives: Exploration of ureas, thioureas, carbamates, sulfonylureas, and amides revealed that specific substitutions at the 4 and 6 positions greatly affect both insulin release inhibition and vascular smooth muscle relaxation. []
- Fluorine substitution: The presence or absence of fluorine at specific positions significantly impacts the inhibitory activity of 4-phenyl(thio)ureido-substituted derivatives on insulin release and smooth muscle relaxation. Notably, the absence of fluorine at the 6-position diminishes inhibitory activity on pancreatic endocrine tissue. []
- Glycine sulfonamides: SAR studies of glycine sulfonamides, potent sn-1-diacylglycerol lipase α (DAGL-α) inhibitors, demonstrated that biaryl substitutions are well-tolerated, while a carboxylic acid moiety is essential for activity. The sulfonamide group plays a crucial role in orienting the 2,2-dimethylchroman substituent for optimal interaction with the target. []
ANone: Research highlights various biological activities associated with 2,2-Dimethylchroman derivatives:
- Antisickling agents: (2,2-Dimethylchroman-6-yl)alkanoic acids have shown moderate antigelling activity, indicating potential as antisickling agents. Their activity is attributed to potential hydrophobic interactions with nonpolar sites of hemoglobin S. []
- KATP channel modulators: Several 2,2-Dimethylchroman derivatives, notably those with 4,6-disubstitutions and fluorine substitutions, exhibit activity as KATP channel openers, influencing insulin release and vascular tone. [, ]
- α-Glycosidase inhibitors: (3S,4R)-6-Acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, isolated from Ageratina grandifolia, demonstrates α-glycosidase inhibitory activity. []
- Anti-adipogenic activity: 6-Acetyl-2,2-dimethylchroman-4-one, isolated from Artemisia princeps, suppresses adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells, potentially by activating AMPK and modulating Wnt signaling pathways. []
ANone: Yes, several natural products incorporate this structural motif:
- Lactarochromal: Isolated from the fungus Lactarius deliciosus, this compound has been synthesized from 6-amino-2,2-dimethylchroman-4-one. [, ]
- Ripariochromene B and C: These natural products have been synthesized from 7-hydroxy-2,2-dimethylchroman through a series of reactions, including condensation, dehydrogenation, and oxidative cyclization. [, ]
- Graveolones: The synthesis of Graveolones, naturally occurring chromanones, highlights the use of 2,2-dimethylchromans as key intermediates. []
- Stemphylin: While initial studies proposed 3,5-Dihydroxy-2,2-dimethylchroman-4-one as the aglycone of stemphylin, subsequent synthetic work disproved this hypothesis. []
A: Research on precocene I, a naturally occurring insecticide, revealed that its epoxide metabolite, 3,4-epoxy-7-methoxy-2,2-dimethylchroman, is the active species responsible for its biological effects. []
ANone: Yes, computational methods have proven valuable in this field:
- NMR prediction: DFT calculations accurately predicted 1H and 13C NMR chemical shifts for 2,2-dimethylchroman-4-one derivatives, aiding in signal assignments and understanding substituent effects. []
- Mechanistic insights: Theoretical calculations, including those for Friedel-Crafts acylation, helped elucidate the regioselectivity of 2,2-dimethylchroman-4-one formation from alkyl-substituted resorcinols. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


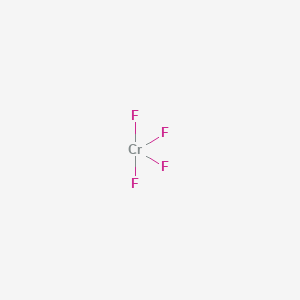
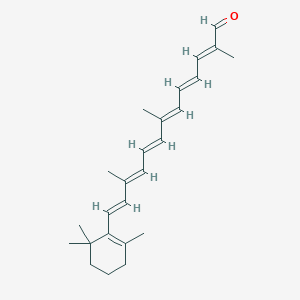
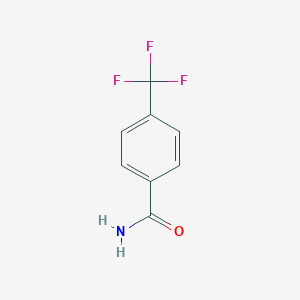

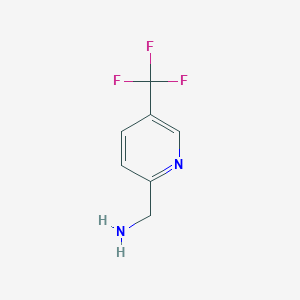

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)



